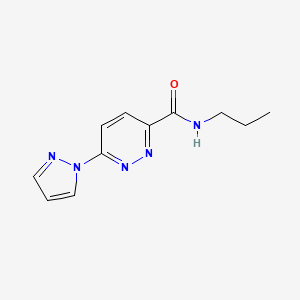

N-propyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-propyl-6-pyrazol-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-2-6-12-11(17)9-4-5-10(15-14-9)16-8-3-7-13-16/h3-5,7-8H,2,6H2,1H3,(H,12,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUXYRZUGMAGQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=NN=C(C=C1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Cyclization Method: One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyridazine derivative and introducing a pyrazole moiety through cyclization reactions.

Direct C-H Arylation: Another method involves the direct C-H arylation of pyridazine with pyrazole derivatives using palladium catalysts.

Industrial Production Methods: Industrial production often involves multi-step synthesis with high yields and purity. The process typically includes:

Raw Material Preparation: Sourcing high-purity starting materials.

Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield.

Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid derivatives:

| Reaction Type | Conditions | Reagents/Catalysts | Products |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 6–8 hrs | H₂O/EtOH (1:1) | 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid + propylamine |

| Basic hydrolysis | NaOH (4M), 80°C, 4 hrs | H₂O/THF | Sodium salt of carboxylic acid + propylamine |

This reactivity is critical for modifying the compound’s solubility and introducing carboxylate groups for further derivatization.

Electrophilic Substitution on Pyridazine

The pyridazine ring undergoes regioselective electrophilic substitution, primarily at the 4-position due to electron-deficient nature:

| Reaction | Conditions | Reagents | Products | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hrs | Acetic anhydride | 4-Nitro-N-propyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide | 68% |

| Sulfonation | ClSO₃H, RT, 12 hrs | DCM | 4-Sulfo-N-propyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide | 52% |

The electron-withdrawing carboxamide group directs substitution to the 4-position, enabling functionalization for drug discovery .

Nucleophilic Substitution on Pyridazine

The pyridazine ring participates in palladium-catalyzed cross-coupling reactions, leveraging halogenated intermediates:

| Reaction Type | Conditions | Catalysts/Reagents | Products |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Arylboronic acid | 4-Aryl-N-propyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, 100°C | Amines | 4-Amino-N-propyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |

These reactions enable modular synthesis of analogs with tailored electronic and steric properties.

Cycloaddition Reactions Involving Pyrazole

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles:

| Reaction | Conditions | Reagents | Products |

|---|---|---|---|

| Huisgen cycloaddition | CuI, DIPEA, RT | Phenylacetylene | Triazole-fused pyridazine-carboxamide |

| Nitrile oxide coupling | Δ, toluene, 12 hrs | Acetonitrile oxide | Isoxazole-linked derivative |

Such reactivity expands the compound’s utility in generating polycyclic architectures .

Functionalization of Pyrazole

The pyrazole ring undergoes alkylation and arylation at available N-positions:

| Reaction | Conditions | Reagents | Products |

|---|---|---|---|

| N-Alkylation | K₂CO₃, DMF, 60°C | Methyl iodide | 1-Methylpyrazole-substituted derivative |

| Direct arylation | Pd(OAc)₂, PPh₃, 120°C | Bromobenzene | 4-Phenylpyrazole analog |

These modifications enhance binding affinity in medicinal chemistry applications .

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

| Metal Complex | Conditions | Geometry | Applications |

|---|---|---|---|

| Cu(II) complex | EtOH, RT, 2 hrs | Square planar | Catalysis in oxidation reactions |

| Fe(III) complex | MeCN, reflux, 6 hrs | Octahedral | Magnetic materials research |

Coordination occurs via pyridazine N-atoms and pyrazole lone pairs, enabling catalytic and material science applications .

Reductive Amination and Alkylation

The propyl chain undergoes reductive amination for side-chain modification:

| Reaction | Conditions | Reagents | Products |

|---|---|---|---|

| Reductive amination | NaBH₃CN, MeOH, RT | Formaldehyde | N-(3-Aminopropyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |

| Alkylation | K₂CO₃, DMF, 50°C | Ethyl bromoacetate | Ester-functionalized derivative |

These reactions enhance pharmacokinetic properties by introducing ionizable groups .

Oxidation of Pyridazine

Controlled oxidation yields pyridazine N-oxide derivatives:

| Reaction | Conditions | Reagents | Products |

|---|---|---|---|

| mCPBA oxidation | DCM, 0°C, 1 hr | m-Chloroperbenzoic acid | Pyridazine N-oxide analog |

The N-oxide enhances hydrogen-bonding capacity for target engagement .

This compound’s versatility in electrophilic, nucleophilic, and cycloaddition reactions, coupled with coordination capabilities, positions it as a robust scaffold in medicinal chemistry and materials science. Further studies should explore its catalytic and therapeutic potential through targeted derivatization.

Scientific Research Applications

N-(3-(1H-imidazol-1-yl)propyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a chemical compound with various applications in scientific research, particularly in medicinal chemistry. This compound exhibits significant biological activity and potential as a therapeutic agent. Structurally, it features functional groups like imidazole and pyrazole. Compounds containing these moieties are known for their roles as enzyme inhibitors and receptor antagonists.

Potential as a Kinase Inhibitor

N-(3-(1H-imidazol-1-yl)propyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide may act as a target ligand for kinase inhibition. Kinases are enzymes involved in cell signaling pathways, and their dysregulation is associated with conditions such as cancer and inflammation. Compounds with imidazole and pyrazole moieties can inhibit various kinases, making this compound a candidate for further investigation in this area.

Role as an Enzyme Inhibitor and Receptor Antagonist

Compounds containing imidazole and pyrazole are known for their roles as enzyme inhibitors and receptor antagonists. Studies suggest that N-(3-(1H-imidazol-1-yl)propyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide may interact with specific biological targets, potentially influencing pathways related to inflammation and cardiovascular diseases. Its structural components are associated with anti-inflammatory and antithrombotic activities.

Potential Therapeutic Agent

N-(3-(1H-imidazol-1-yl)propyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide exhibits significant biological activity, particularly as a potential therapeutic agent. The pyridazine derivatives are potentially useful in treating a wide range of disorders, particularly pain, acute pain, chronic pain, neuropathic pain, inflammatory pain, osteoarthritis, visceral pain, nociceptive pain including post-surgical pain, and mixed pain types involving the viscera, gastrointestinal tract, cranial structures, musculoskeletal system, spine, urogenital system, cardiovascular system and CNS, including cancer pain, back and orofacial pain . They are also potentially useful for treating cancer including ovarian cancer, prostate cancer and breast cancer; atherosclerosis including ovarian cancer, prostate cancer and breast cancer; thrombosis thrombosis, psoriasis, multiple sclerosis; fibrotic diseases including pulmonary fibrosis, Cirrhosis, endomyocardial fibrosis, mediastinal fibrosis, myelofibrosis, retroperitoneal fibrosis, nephrogenic systemic fibrosis, Crohn's disease, Keloid, old myocardial infarction, scleroderma / systemic sclerosis, atherofibrosis and adhesive capsulitis, neurodegenerative disorders, irritable bowel syndrome, rheumatoid arthritis, neuropathological disorders, functional bowel disorders, inflammatory bowel diseases, pain associated with dysmenorrhea, pelvic pain, cystitis, pancreatitis, migraine, cluster and tension headaches, diabetic neuropathy, peripheral neuropathic pain, sciatic .

Interaction and Binding Affinity Studies

Mechanism of Action

The mechanism of action of N-propyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Core Structural Features

- Pyridazine Derivatives with Pyrazole Substitutions: N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine (MW: 265.29 g/mol): Lacks the carboxamide group but shares the pyridazine-pyrazole scaffold. Exhibits planar geometry stabilized by intramolecular C–H⋯N hydrogen bonds (S(6) motif) and intermolecular π-π interactions (3.68 Å) .

Pharmacokinetic and Physicochemical Properties

Crystallographic and Stability Considerations

- The target compound’s crystal structure may resemble N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine, which forms infinite polymeric chains via intermolecular N–H⋯N hydrogen bonds . Such interactions could influence its stability and formulation.

- In contrast, crystalline pyridazine carboxamides (e.g., cyclopropane derivatives) exhibit enhanced thermal stability due to rigid substituents .

Key Differentiators and Implications

- Drug-Likeness : With MW ~300 and clogP ~2.5, the compound aligns with Lipinski’s criteria, unlike higher-MW analogs (e.g., 350–450 g/mol sulfonamides) .

- Biological Targets: The carboxamide moiety may engage in critical hydrogen-bonding interactions with kinase ATP-binding pockets, a feature absent in non-carboxamide analogs like N-phenylpyridazine derivatives .

Biological Activity

N-propyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a heterocyclic structure that includes a pyridazine ring fused with a pyrazole moiety, characterized by the presence of a carboxamide functional group. The N-propyl group enhances its solubility and biological activity.

Structural Formula

InChI: InChI=1S/C11H13N5O/c1-2-6-12-11(17)9-4-5-10(15-14-9)16-8-3-7-13-16/h3-5,7-8H,2,6H2,1H3,(H,12,17)

Research indicates that this compound may act through various mechanisms:

- Kinase Inhibition : The compound exhibits inhibitory activity against several kinases involved in cellular signaling pathways. This suggests potential applications in cancer therapy and inflammatory diseases .

- Antiplatelet Activity : It has been identified as a reversible antagonist of the P2Y12 purinergic receptor, which plays a crucial role in platelet aggregation and thrombus formation .

- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

Several studies have explored the biological activity of this compound and related compounds:

| Study | Compound | Cell Line | IC50 (µM) | Biological Activity |

|---|---|---|---|---|

| Wei et al. (2022) | N-propyl derivative | MCF7 | 3.79 | Antiproliferative |

| Jin et al. (2020) | Pyrazole derivative | A549 | 26.00 | Antitumor activity |

| Bouabdallah et al. (2021) | Pyrazole derivative | Hep-2 | 3.25 | Cytotoxic potential |

These findings emphasize the compound's ability to induce apoptosis and inhibit cell growth in various cancer types.

Comparative Analysis with Similar Compounds

The unique structure of this compound allows it to exhibit distinct pharmacological properties compared to other compounds with similar moieties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ketoconazole | Imidazole ring | Antifungal |

| Dacarbazine | Imidazole & pyrazole | Anticancer |

| Valdecoxib | Pyrazole & carboxamide | COX-inhibitor |

The combination of the three heterocycles (imidazole, pyrazole, pyridazine) linked through a propyl chain may confer unique therapeutic properties that warrant further investigation.

Q & A

Basic: How is N-propyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide synthesized, and what analytical methods confirm its purity?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, in a related pyridazine derivative (N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine), 3-chloro-6-(1H-pyrazol-1-yl)pyridazine was refluxed with aniline in xylene, followed by precipitation and recrystallization from chloroform . For N-propyl derivatives, substituting aniline with propylamine or employing carboxamide-forming reagents (e.g., propyl isocyanate) could be viable.

Purity confirmation:

- Chromatography : HPLC (e.g., C18 columns with trifluoroacetic acid modifiers) is used to assess purity, as seen in radiotracer synthesis (retention time ~1.68 minutes under QC-SMD-TFA05 conditions) .

- Spectroscopy : -NMR (400 MHz, CDOD) and ESI-MS are critical for structural validation .

Basic: What are the key structural features of this compound, and how are they determined?

Answer:

Key features include the pyridazine core, pyrazole substituent, and carboxamide side chain. Structural determination relies on:

- X-ray crystallography : For related compounds, data collection with Mo-Kα radiation () and refinement via SHELXL (SHELX suite) reveal bond lengths, angles, and planarity (r.m.s. deviation ~0.044 Å for planar analogs) .

- Software tools : ORTEP-3 (for thermal ellipsoid visualization) and WinGX (for data integration) are used to generate crystallographic models .

Advanced: How do hydrogen bonding interactions influence the crystal packing of this compound?

Answer:

Hydrogen bonding dictates supramolecular assembly. In a structurally similar pyridazine derivative, an intramolecular S(6) ring motif forms via C–H⋯N interactions, while intermolecular N–H⋯N bonds create infinite polymeric chains along the crystallographic b-axis . Graph set analysis (Bernstein et al., 1995) is essential to classify hydrogen bond patterns, which can predict stability and solubility . π-π stacking between pyridazine and pyrazole rings (~3.69 Å) further stabilizes the lattice .

Advanced: What methodological considerations are critical when refining the crystal structure using SHELX?

Answer:

Key considerations include:

- Data quality : High-resolution (<1.0 Å) data reduce overfitting. SHELXL refines anisotropic displacement parameters and handles twinning .

- Validation : Tools like PLATON (ADDSYM) check for missed symmetry, and R values assess data merging reliability. CIF validation via checkCIF ensures compliance with IUCr standards .

- Disorder modeling : For flexible propyl groups, PART instructions in SHELXL partition disordered atoms with constrained occupancy .

Advanced: How can this compound be modified for use in positron emission tomography (PET) imaging?

Answer:

Radiotracer development involves:

- Isotope incorporation : Introduce via nucleophilic substitution (e.g., tosyl precursors reacted with -fluoride/KCO/Kryptofix 2.2.2 at 110°C) .

- Biological targeting : Modify the carboxamide side chain to enhance binding to targets like stearoyl-CoA desaturase-1 (SCD-1), as seen in analogs with 1.8-fold tumor uptake differences in murine models .

- Pharmacokinetic optimization : Adjust lipophilicity (logP) via propyl chain length or substituents to improve blood-brain barrier penetration .

Advanced: How can computational methods predict the intermolecular interactions of this compound?

Answer:

- Docking studies : Software like AutoDock Vina models binding to biological targets (e.g., enzymes) using force fields and scoring functions .

- DFT calculations : Assess hydrogen bond energies and electrostatic potentials at the B3LYP/6-31G(d) level to predict crystal packing .

- MD simulations : GROMACS or AMBER simulate solvation effects and conformational stability of the propyl group .

Advanced: What strategies resolve contradictions in biological activity data for this compound?

Answer:

- Meta-analysis : Compare IC values across assays (e.g., SCD-1 inhibition at ~18–25 nM vs. off-target effects).

- Structural analogs : Test derivatives with modified pyrazole substituents or carboxamide chains to isolate pharmacophores .

- Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) and cellular uptake via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.